6-Phenoxynicotinaldehyde

描述

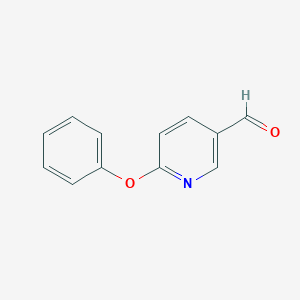

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-phenoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPOQXNWJNVZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380132 | |

| Record name | 6-Phenoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173282-69-4 | |

| Record name | 6-Phenoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Phenoxynicotinaldehyde and Analogues

Development of Novel Reaction Conditions for 6-Phenoxynicotinaldehyde Synthesis

The formation of the diaryl ether linkage in this compound is typically achieved through the reaction of a halo-substituted pyridine (B92270) with a phenol (B47542). The development of novel reaction conditions has focused on improving yield, reducing reaction times, and employing more environmentally benign procedures. Key starting materials for these syntheses are often 6-halonicotinaldehydes, such as 6-chloronicotinaldehyde (B1585923).

Classical methods often require harsh conditions, including high temperatures and the use of stoichiometric amounts of copper in what is known as the Ullmann condensation. wikipedia.orgorganic-chemistry.org Modern approaches have introduced soluble copper catalysts and various ligands to facilitate the reaction under milder conditions. For instance, copper(I) iodide (CuI) paired with ligands like phenanthroline or N,N'-dimethylenediamine can promote C-O coupling at lower temperatures. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, analogous to the Buchwald-Hartwig amination, have emerged as powerful alternatives for C-O bond formation. These reactions utilize palladium catalysts with specialized ligands to couple aryl halides with alcohols, often achieving high yields under relatively mild conditions. While specific examples detailing the synthesis of this compound via this method are not abundant in readily available literature, the principles are widely applied to the synthesis of diaryl ethers.

The choice of base and solvent also plays a critical role. Strong bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are frequently used to deprotonate the phenol, generating the active nucleophile. semanticscholar.org Aprotic polar solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dioxane are commonly employed to facilitate the dissolution of reactants and mediate the reaction. wikipedia.org

Below is a table summarizing typical conditions for diaryl ether synthesis relevant to this compound.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Substrates |

| Copper Powder | None | K2CO3 | NMP, Nitrobenzene | >200 | Aryl Halide, Phenol |

| CuI | Phenanthroline | Cs2CO3 | DMF | 100-150 | Aryl Halide, Phenol |

| Pd(OAc)2 | Buchwald-type ligand | K3PO4 | Toluene, Dioxane | 80-120 | Aryl Halide, Phenol |

Aromatic Nucleophilic Substitution Approaches to Phenoxynicotinyl Systems

Aromatic nucleophilic substitution (SNAr) is a fundamental and widely used method for the synthesis of phenoxynicotinyl systems. This reaction involves the displacement of a leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophile, in this case, a phenoxide ion.

The pyridine ring, being heteroaromatic, is inherently more electron-deficient than a benzene (B151609) ring, which facilitates nucleophilic attack. The presence of an electron-withdrawing group, such as the aldehyde in 6-halonicotinaldehyde, further activates the ring towards SNAr. The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored.

The general reaction is as follows:

6-Chloronicotinaldehyde + Phenol --(Base)--> this compound + HCl

Key factors influencing the success of SNAr reactions include:

The nature of the leaving group: The reactivity order is typically F > Cl > Br > I.

The strength of the nucleophile: A more reactive phenoxide, generated by a stronger base, will increase the reaction rate.

Ring activation: The presence and position of electron-withdrawing groups are crucial. For a 6-halo-substituted pyridine, the aldehyde group at the 3-position provides activation.

Recent computational and experimental studies have suggested that some SNAr reactions, particularly on heterocyclic systems, may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway, especially when good leaving groups are involved. youtube.com

Multicomponent Reactions Incorporating this compound as a Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. researchgate.net Aldehydes are common components in many named MCRs, such as the Hantzsch pyridine synthesis, the Biginelli reaction, and the Ugi reaction.

As a substituted pyridine aldehyde, this compound is a prime candidate for use as a building block in such reactions to generate complex molecular scaffolds. For instance, it can serve as the aldehyde component in the synthesis of highly substituted pyridines or dihydropyridines. mdpi.comjlu.edu.cnnih.govthieme-connect.com

A representative example is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. By using this compound, a dihydropyridine with a 6-phenoxypyridin-3-yl substituent at the 4-position can be synthesized. Such structures are of interest in medicinal chemistry.

| Multicomponent Reaction | Typical Reactants | Role of this compound | Potential Product Class |

| Hantzsch Synthesis | β-Ketoester, Ammonia | Aldehyde component | 1,4-Dihydropyridines |

| Biginelli Reaction | β-Diketone, Urea/Thiourea | Aldehyde component | Dihydropyrimidinones |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | Aldehyde component | α-Acylamino carboxamides |

The use of this compound in MCRs allows for the rapid generation of libraries of complex molecules containing the phenoxypyridine motif for biological screening.

Solid-Phase Synthesis Techniques Utilizing this compound

Solid-phase synthesis (SPS) is a powerful technique for the preparation of libraries of compounds, as it simplifies the purification process to simple filtration and washing steps. wikipedia.orgslideshare.net In this methodology, a starting material is attached to an insoluble polymer resin, and subsequent reactions are carried out on the resin-bound substrate.

This compound can be utilized in SPS in two main ways:

As a building block for derivatization: The aldehyde functional group can be immobilized on a resin that has a suitable linker, for example, a resin bearing amino groups to form an imine. Subsequent reactions can then be performed on the phenoxypyridine core.

Formation on the resin: A halo-nicotinic acid derivative can be attached to a resin, and the phenoxy group can be introduced via an on-resin SNAr or Ullmann-type reaction. The aldehyde functionality could then be generated from the carboxylic acid or introduced separately.

This approach is particularly useful for generating libraries of related compounds for structure-activity relationship (SAR) studies. For example, a resin-bound 6-chloronicotinic acid could be reacted with a diverse set of phenols to create a library of 6-aryloxynicotinic acids. The final products are then cleaved from the resin for screening. imperial.ac.uk

| Resin Type | Linker Type | Immobilization Strategy | Potential for Diversification |

| Polystyrene (Merrifield) | Rink Amide | Amide bond formation with 6-phenoxynicotinic acid | Derivatization of the aldehyde |

| TentaGel | Wang Resin | Ester bond formation with a halo-nicotinic acid | Reaction with a library of phenols |

Solution-Phase Synthesis Strategies for this compound Derivatives

While solid-phase synthesis is excellent for library generation, solution-phase synthesis remains a cornerstone of organic chemistry, offering flexibility in scale-up and reaction monitoring. nih.gov Parallel solution-phase synthesis combines the advantages of traditional methods with the high-throughput nature of combinatorial chemistry. semanticscholar.org

The synthesis of libraries of this compound derivatives in solution often involves the reaction of a common intermediate, such as 6-chloronicotinaldehyde, with a variety of different phenols in separate reaction vessels, often in a multi-well plate format. This allows for the rapid creation of a focused library of analogues with diverse substitution patterns on the phenoxy ring.

Subsequent derivatization of the aldehyde group provides another layer of diversity. For example, the aldehyde can be:

Oxidized to a carboxylic acid.

Reduced to an alcohol.

Converted to an imine and then reduced (reductive amination).

Used in Wittig-type reactions to form alkenes.

These strategies allow for the systematic exploration of the chemical space around the this compound scaffold to optimize biological activity.

Catalytic Approaches in the Synthesis of this compound and its Congeners

Catalysis is central to the modern synthesis of this compound and its congeners, particularly for the key C-O bond-forming step. As mentioned previously, both copper and palladium-based catalytic systems are prominent.

Copper-Catalyzed Ullmann Condensation: The traditional Ullmann reaction, which uses stoichiometric copper, has been largely supplanted by catalytic versions. wikipedia.org These reactions often employ a copper(I) salt (e.g., CuI, CuBr) in the presence of a ligand. The ligand stabilizes the copper catalyst, improves its solubility, and facilitates the catalytic cycle. A variety of ligands have been developed, including diamines, amino acids (like L-proline), and acetylacetonates. nih.gov These catalytic systems allow the reaction to proceed at lower temperatures and with lower catalyst loadings, making the process more efficient and economical. semanticscholar.orgresearchgate.net

Palladium-Catalyzed C-O Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig etherification) are a powerful alternative for forming the C-O bond. These reactions typically involve a palladium(0) or palladium(II) precursor and a phosphine-based ligand. The choice of ligand is critical and often dictates the scope and efficiency of the reaction. Bulky, electron-rich phosphine ligands are commonly used. This methodology is known for its high functional group tolerance and generally mild reaction conditions.

The table below compares these two primary catalytic approaches for the synthesis of the phenoxypyridine core.

| Feature | Copper-Catalyzed Ullmann Condensation | Palladium-Catalyzed C-O Coupling |

| Catalyst | Cu(I) salts (e.g., CuI) | Pd(0) or Pd(II) complexes |

| Ligands | Diamines, L-proline, Phenanthrolines | Bulky phosphines (e.g., Buchwald ligands) |

| Reaction Temp. | Often higher (100-200 °C), milder with new ligands | Generally milder (RT - 120 °C) |

| Substrate Scope | Broad, particularly for electron-deficient halides | Very broad, high functional group tolerance |

| Cost | Catalyst is generally less expensive | Catalyst and ligands can be expensive |

These catalytic methods represent the state-of-the-art for the efficient and selective synthesis of this compound and its diverse analogues, enabling further exploration of their chemical and biological properties.

Reactivity and Mechanistic Investigations of 6 Phenoxynicotinaldehyde

Chemical Transformations of the Aldehyde Functionality

The aldehyde group at the 3-position of the pyridine (B92270) ring is a primary site for chemical modification, readily undergoing nucleophilic additions and redox reactions.

One of the fundamental transformations is the Wittig reaction , which converts the aldehyde into an alkene. For instance, the reaction of 6-phenoxynicotinaldehyde with a phosphorus ylide, such as benzyltriphenylphosphonium (B107652) chloride, in the presence of a strong base, yields the corresponding stilbene (B7821643) derivative. This reaction is a reliable method for carbon-carbon bond formation. masterorganicchemistry.commnstate.eduorganic-chemistry.orglumenlearning.comudel.edu

The aldehyde can also be converted into a nitrile functionality. Treatment of this compound with hydroxylamine (B1172632) hydrochloride followed by a dehydration agent provides 6-phenoxynicotinonitrile. This transformation is a key step in the synthesis of various heterocyclic compounds.

Furthermore, the aldehyde group is susceptible to reduction . The use of mild reducing agents like sodium borohydride (B1222165) (NaBH₄) selectively reduces the aldehyde to the corresponding alcohol, (6-phenoxypyridin-3-yl)methanol, without affecting the pyridine or phenoxy groups. rsc.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com Conversely, oxidation of the aldehyde to a carboxylic acid, 6-phenoxynicotinic acid, can be achieved using various oxidizing agents. researchgate.netresearchgate.net

Nucleophilic addition reactions are also characteristic of the aldehyde functionality. For example, the addition of cyanide ions leads to the formation of a cyanohydrin, which can serve as a precursor for other functional groups. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.comyoutube.com

Table 1: Selected Chemical Transformations of the Aldehyde Functionality of this compound

| Starting Material | Reagents | Product | Reaction Type |

| This compound | Benzyltriphenylphosphonium chloride, Base | 6-Phenoxy-3-styrylpyridine | Wittig Reaction |

| This compound | Hydroxylamine hydrochloride, Dehydrating agent | 6-Phenoxynicotinonitrile | Nitrile Formation |

| This compound | Sodium Borohydride (NaBH₄) | (6-Phenoxypyridin-3-yl)methanol | Reduction |

| This compound | Oxidizing Agent (e.g., KMnO₄) | 6-Phenoxynicotinic acid | Oxidation |

| This compound | KCN, Acid | 2-Hydroxy-2-(6-phenoxypyridin-3-yl)acetonitrile | Cyanohydrin Formation |

Reactions at the Pyridine Heterocycle of this compound

The pyridine ring in this compound is electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the phenoxy group at the 6-position and the aldehyde at the 3-position further modulates this reactivity.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction for this class of compounds. The phenoxy group can act as a leaving group when subjected to strong nucleophiles. For example, reaction with ammonia (B1221849) or amines at elevated temperatures can lead to the displacement of the phenoxy group to form 6-aminonicotinaldehyde (B32264) derivatives. This reactivity is analogous to the displacement of a chlorine atom in 6-chloronicotinaldehyde (B1585923). tcichemicals.comchemspider.com

Electrophilic aromatic substitution on the pyridine ring is generally less favorable due to its electron-deficient nature. However, the directing effects of the existing substituents would favor electrophilic attack at the C5 position. Reactions such as nitration or halogenation, if they proceed, would require harsh conditions.

Transformations Involving the Phenoxy Moiety

The phenoxy group is generally stable, but the ether linkage can be cleaved under forcing conditions. Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures can lead to the cleavage of the ether bond, yielding 6-hydroxynicotinaldehyde (B33801) and phenol (B47542). nih.gov This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion.

Radical-Mediated Reactivity in this compound Chemistry

While ionic reactions are more common for this compound, the potential for radical-mediated reactivity exists. The pyridine and benzene (B151609) rings can be involved in radical reactions under specific conditions, such as those initiated by UV light or radical initiators. mnstate.eduresearchgate.netnih.gov For instance, radical halogenation could potentially occur at the benzylic positions of the phenoxy group if alkyl substituents were present. However, specific studies on the radical-mediated reactivity of this compound are not extensively documented in the literature.

Chemo- and Regioselective Functionalization Studies

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity important considerations in its functionalization.

Chemoselectivity is demonstrated in the reduction of the aldehyde group with sodium borohydride, which selectively reduces the aldehyde without affecting the aromatic rings. This allows for the targeted modification of one functional group while leaving others intact.

Regioselectivity is a key factor in substitution reactions on the pyridine ring. As mentioned, nucleophilic attack is favored at the C6 position, leading to the displacement of the phenoxy group. In the case of electrophilic attack, the C5 position is the most likely site of reaction due to the directing effects of the existing substituents. The selective functionalization of this compound allows for the synthesis of a wide array of polysubstituted pyridine derivatives with potential applications in various fields of chemistry.

Derivatization Strategies for Structural and Functional Elucidation of 6 Phenoxynicotinaldehyde

Synthesis of Hydrazone Derivatives from 6-Phenoxynicotinaldehyde

The reaction of this compound with hydrazines or hydrazides represents a robust method for the synthesis of hydrazone derivatives. mdpi.com This condensation reaction typically involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N-NH linkage. researchgate.net These reactions are often carried out in polar solvents such as ethanol (B145695) or methanol, and can be catalyzed by the addition of a small amount of acid. alcrut.com

Hydrazone derivatives are of significant interest due to their wide range of biological activities, which include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.gov The biological potential of these compounds often arises from their ability to chelate metal ions and interact with various biological targets. The synthesis of hydrazones from this compound would yield a library of compounds for further investigation into their therapeutic potential.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product |

| This compound | Hydrazine hydrate | Ethanol | Acetic acid | This compound hydrazone |

| This compound | Phenylhydrazine | Methanol | Acetic acid | This compound phenylhydrazone |

| This compound | Isonicotinic hydrazide | Ethanol | - | N'-( (6-phenoxypyridin-3-yl)methylene)isonicotinohydrazide |

| This compound | 4-Aminobenzohydrazide | Methanol | Acetic acid | 4-amino-N'-((6-phenoxypyridin-3-yl)methylene)benzohydrazide |

Formation of Imine and Oxime Derivatives for Research Purposes

Imine Synthesis: The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This acid-catalyzed condensation reaction is reversible and involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration. libretexts.orgchemistrysteps.com The pH of the reaction is a critical parameter, as a pH that is too low will protonate the amine, rendering it non-nucleophilic, while a high pH will not sufficiently protonate the hydroxyl intermediate to facilitate its removal as water. libretexts.org Imines are versatile intermediates in organic synthesis and are also investigated for their biological activities. masterorganicchemistry.com

Oxime Synthesis: Oximes are synthesized through the condensation of an aldehyde or ketone with hydroxylamine (B1172632). wikipedia.org The reaction of this compound with hydroxylamine would produce this compound oxime. This reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon. wikipedia.org Oximes exist as E and Z stereoisomers and are important in various chemical applications, including as intermediates in the Beckmann rearrangement and as ligands for metal complexes. wikipedia.org

| Derivative Type | Amine/Hydroxylamine | Reaction Conditions | Product |

| Imine | Aniline | Mildly acidic (pH 4-5), Ethanol | N-((6-phenoxypyridin-3-yl)methylene)aniline |

| Imine | Benzylamine | Toluene, Dean-Stark trap | N-((6-phenoxypyridin-3-yl)methylene)-1-phenylmethanamine |

| Oxime | Hydroxylamine hydrochloride | Pyridine (B92270), Ethanol | This compound oxime |

Carbonyl Additions and Condensation Reactions for Scaffold Expansion

The aldehyde group of this compound is a versatile functional handle for various carbon-carbon bond-forming reactions, enabling the expansion of the molecular scaffold.

Aldol (B89426) and Knoevenagel Condensations: In the presence of a base, this compound can undergo an aldol condensation with ketones or other enolizable carbonyl compounds. This reaction involves the formation of a β-hydroxy aldehyde or ketone, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The Knoevenagel condensation is a related reaction where the aldehyde reacts with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH2 group) in the presence of a weak base. wikipedia.orgsigmaaldrich.com This reaction is a reliable method for the synthesis of substituted alkenes.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. lumenlearning.commasterorganicchemistry.com The reaction of this compound with a phosphorus ylide (Wittig reagent) would lead to the formation of a 6-phenoxy-3-vinylpyridine derivative. wikipedia.org The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

| Reaction Type | Reagent | Catalyst/Base | Product Type |

| Aldol Condensation | Acetone | Sodium hydroxide | α,β-Unsaturated ketone |

| Knoevenagel Condensation | Diethyl malonate | Piperidine | Substituted alkene |

| Wittig Reaction | Methyltriphenylphosphonium bromide | n-Butyllithium | Vinyl derivative |

Derivatization for Enhanced Chromatographic and Spectroscopic Analysis

Chemical derivatization is a frequently employed strategy to improve the analytical detection and separation of aldehydes. For this compound, derivatization can enhance its volatility for gas chromatography (GC) or improve its ionization efficiency and chromatographic retention in liquid chromatography-mass spectrometry (LC-MS).

Common derivatizing agents for aldehydes include silylating reagents for GC analysis, which increase thermal stability and volatility. researchgate.net For LC-MS, reagents that introduce a readily ionizable group or a chromophore for UV detection can be utilized. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) produces a colored hydrazone derivative that can be easily detected by UV-Vis spectroscopy and is amenable to LC-MS analysis. Spectroscopic data from NMR, IR, and mass spectrometry of these derivatives provide crucial information for structural confirmation. durham.ac.ukmdpi.com

| Analytical Technique | Derivatizing Agent | Purpose of Derivatization |

| Gas Chromatography (GC) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability |

| Liquid Chromatography (LC) | 2,4-Dinitrophenylhydrazine (DNPH) | Introduce a chromophore for UV detection and improve ionization for MS |

| Mass Spectrometry (MS) | Girard's Reagent T | Introduce a permanently charged quaternary ammonium (B1175870) group for enhanced ESI-MS sensitivity |

Post-Synthetic Modification of this compound Scaffolds

Post-synthetic modification (PSM) refers to the chemical transformation of a pre-formed molecular scaffold. researchgate.netescholarship.org In the context of derivatives of this compound, PSM can be used to introduce additional functional groups or to alter the properties of the molecule without redesigning the entire synthesis.

For example, if a derivative of this compound is synthesized to contain a reactive handle, this handle can be further functionalized. The pyridine ring itself is susceptible to functionalization, although its electron-deficient nature can make direct electrophilic substitution challenging. rsc.orgresearchgate.net However, strategies for the C-H functionalization of pyridines are an active area of research and could be applied to modify the pyridine core of this compound derivatives. nih.govnih.gov The phenoxy group could also be a site for modification, for instance, through electrophilic aromatic substitution on the phenyl ring. These PSM approaches offer a modular way to create a diverse library of compounds from a common intermediate. rsc.orgnih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design of 6 Phenoxynicotinaldehyde Derivatives

SAR Analysis of Biologically Active 6-Phenoxynicotinaldehyde Derivatives

The molecular architecture of this compound offers several key regions for chemical modification to probe and establish a robust SAR. These regions include the pyridine (B92270) ring, the phenoxy group, and the aldehyde functional group. Analysis of derivatives with systematic substitutions at these positions reveals critical insights into the features required for biological activity.

The core structure can be divided into three main components for SAR analysis:

The Pyridine Ring (A): Modifications to this ring, such as the introduction of substituents, can influence the molecule's electronic properties and its ability to form hydrogen bonds.

The Phenoxy Ring (B): Substituents on this aromatic ring can modulate the compound's lipophilicity (hydrophobicity) and steric profile, affecting its ability to fit into a target binding pocket.

The Aldehyde Group (C): As a reactive functional group, the aldehyde at the C3 position of the pyridine ring is often crucial for interaction with biological targets, potentially forming covalent or strong hydrogen bonds.

Systematic analysis has shown that the nature and position of substituents on both the pyridine and phenoxy rings significantly impact biological activity. For instance, SAR studies on similar heterocyclic scaffolds have revealed that the presence of electron-donating groups can enhance activity in certain contexts. nih.gov

Below is a summary of hypothetical SAR findings for a series of this compound derivatives, illustrating the impact of various substitutions.

| Compound | Substituent on Phenoxy Ring (Ring B) | Substituent on Pyridine Ring (Ring A) | Relative Biological Activity | Key Observations |

|---|---|---|---|---|

| 1 | H (Unsubstituted) | H (Unsubstituted) | Moderate | Baseline activity of the core scaffold. |

| 2 | 4-Cl (Electron-Withdrawing) | H | High | Electron-withdrawing group at the para position may enhance binding affinity. |

| 3 | 4-OCH₃ (Electron-Donating) | H | High | Electron-donating group at the para position can also increase potency, suggesting diverse electronic requirements are tolerated. nih.gov |

| 4 | 2-CH₃ (Steric Hindrance) | H | Low | Substitution at the ortho position may introduce steric clash, disrupting optimal conformation for binding. |

| 5 | H | 5-F (Electron-Withdrawing) | Moderate-High | Small, electronegative substituent on the pyridine ring can improve activity. |

| 6 | 4-CF₃ (Strongly Electron-Withdrawing) | H | Low | Strongly deactivating groups may negatively impact the overall electronic properties required for interaction. |

Rational Design Principles for Modulating Biological Activity

Rational design is a strategy that leverages the understanding of a biological target's three-dimensional structure to design molecules that can bind to it with high affinity and specificity. stonybrookmedicine.edu This approach moves beyond traditional trial-and-error synthesis by predicting which molecular modifications are most likely to improve a compound's desired properties. For this compound derivatives, this process involves identifying a specific enzyme or receptor and using its structural information to guide the design of new analogues.

The key principles of rational design applied to this scaffold include:

Structure-Based Drug Design (SBDD): If the crystal structure of the biological target is known, computational docking simulations can be used to predict how derivatives of this compound will bind. nih.gov This allows for the design of compounds with optimized shapes and functionalities to complement the target's active site. For example, identifying a hydrophobic pocket in the target would prompt the design of derivatives with lipophilic substituents on the phenoxy ring.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. By analyzing a set of active this compound derivatives, a pharmacophore model can be generated to guide the design of novel compounds that retain these critical features.

Bioisosteric Replacement: This principle involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere). For example, the aldehyde group could be replaced with a nitrile or a ketone to investigate its role in binding and potentially improve metabolic stability while maintaining its electronic influence.

Impact of Substituent Effects on Molecular Recognition and Efficacy

The addition of substituents to the this compound scaffold directly influences its physicochemical properties, which in turn govern its interaction with biological targets (molecular recognition) and its ultimate biological effect (efficacy). The primary effects of substituents can be categorized as electronic, hydrophobic, and steric.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the electron density distribution across the molecule. This can affect the pKa of the pyridine nitrogen and the reactivity of the aldehyde group, influencing the strength of non-covalent interactions like hydrogen bonds and pi-pi stacking with the target protein. SAR analyses often reveal that a delicate electronic balance is necessary for optimal activity. nih.gov

Hydrophobic Effects: Lipophilicity, often quantified as LogP, is a critical parameter for drug efficacy. Adding hydrophobic substituents (e.g., alkyl or halogen groups) to the phenoxy ring can enhance binding to hydrophobic pockets within a target protein. However, excessive lipophilicity can lead to poor solubility and non-specific binding.

Steric Effects: The size and shape of substituents (steric hindrance) dictate the molecule's ability to fit within the confines of a binding site. As noted in the SAR table, a bulky group at the ortho-position of the phenoxy ring can prevent the molecule from adopting the necessary conformation for binding, thus reducing or abolishing its activity.

Conformational Analysis and its Influence on SAR

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis examines the spatial arrangement of atoms and the rotational freedom around single bonds. For this scaffold, the most critical conformational parameter is the torsional angle of the ether linkage connecting the pyridine and phenyl rings.

Key points regarding the influence of conformation on SAR include:

Torsional Angle: The flexibility of the C-O-C ether bond allows the two aromatic rings to rotate relative to each other. The energetically preferred angle can be influenced by substituents, especially those at the ortho positions, which can force the rings into a specific, and potentially more or less active, conformation.

"Bioactive" Conformation: It is widely accepted that a molecule must adopt a specific "bioactive" conformation to bind effectively to its target. Rational design efforts may focus on introducing structural constraints, such as intramolecular hydrogen bonds or bulky groups, to lock the molecule into this preferred active shape, thereby increasing its potency.

Computational Modeling: Quantum chemical calculations and molecular dynamics simulations are valuable tools for predicting the stable conformers of different derivatives and understanding how substitutions alter the conformational landscape. mdpi.com This information can then be correlated with experimental biological data to refine the SAR model.

Advanced Spectroscopic Characterization and Analytical Methodologies in 6 Phenoxynicotinaldehyde Research

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 6-Phenoxynicotinaldehyde. Through ¹H NMR and ¹³C NMR, researchers can map the carbon-hydrogen framework of the molecule, confirming the precise arrangement of atoms and the connectivity between the pyridine (B92270) ring, the aldehyde group, and the phenoxy substituent. ruc.dk

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton are observed. The aldehyde proton characteristically appears as a singlet in the downfield region, typically around 9.9-10.1 ppm. The protons on the pyridine and phenyl rings resonate in the aromatic region (approximately 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns providing definitive information about their positions. For instance, the protons on the pyridine ring will exhibit splitting patterns (doublets or doublet of doublets) consistent with their ortho, meta, and para relationships to each other and the substituents.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. researchgate.net The carbonyl carbon of the aldehyde group gives a characteristic signal in the highly deshielded region of the spectrum, often above 190 ppm. The carbon atoms of the aromatic rings appear between 110 and 160 ppm, with those directly bonded to the electronegative oxygen and nitrogen atoms shifted further downfield. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. ruc.dk

Table 1: Representative NMR Data for this compound Note: The following data are predicted based on established chemical shift ranges for analogous structures and functional groups. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | ~10.0 | Singlet |

| Pyridine Ring Protons | ~7.5 - 8.5 | Doublets, Triplets | |

| Phenyl Ring Protons | ~7.0 - 7.4 | Multiplets | |

| ¹³C NMR | Aldehyde (C=O) | ~192 | Carbonyl carbon |

| Pyridine Ring Carbons | ~110 - 160 | Includes C-O and C-N attached carbons | |

| Phenyl Ring Carbons | ~120 - 158 | Includes C-O attached carbon | |

| C-O (Ether Linkage) | ~155 - 165 | Represents carbons attached to the ether oxygen |

High-Resolution Mass Spectrometry (HRMS) in Compound Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for the precise mass determination of this compound, which is critical for confirming its elemental composition and assessing its purity. nih.gov Unlike standard mass spectrometry, HRMS provides mass-to-charge (m/z) measurements with very high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the calculation of a unique elemental formula.

For this compound (C₁₂H₉NO₂), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unequivocal evidence for the compound's identity, distinguishing it from other isomers or compounds with the same nominal mass. nih.gov

Furthermore, HRMS serves as an excellent method for purity assessment. The presence of any impurities, even in small quantities, would be revealed by additional peaks in the mass spectrum with their own accurately determined m/z values. By comparing the measured mass of the main peak to the theoretical value, and by scrutinizing the spectrum for extraneous signals, researchers can confidently establish the purity of a synthesized batch of this compound. nih.govsapub.org

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₉NO₂ |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Observed | [M+H]⁺ |

| Calculated m/z | 200.0706 |

| Found m/z | Typically within ± 5 ppm of calculated value |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. acs.org These methods probe the vibrational modes of molecules, providing a characteristic "fingerprint" based on the types of bonds present.

The IR spectrum of this compound is expected to show several key absorption bands. quora.com A strong, sharp peak characteristic of the aldehyde C=O stretching vibration typically appears in the region of 1700-1730 cm⁻¹. libretexts.org The presence of the ether linkage (Ar-O-Ar) is confirmed by C-O-C stretching bands, usually found around 1240-1260 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). fiveable.me Vibrations associated with the aromatic rings include C-H stretching just above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, aromatic ring vibrations often produce particularly strong and sharp signals, making it a valuable tool for analyzing the core structure of the molecule. researchgate.net The combination of IR and Raman data allows for a comprehensive analysis of the compound's functional groups, confirming the presence of the aldehyde, phenoxy, and pyridine moieties.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1700 - 1730 | Strong (IR) |

| Aldehyde | C-H Stretch | 2720 - 2820 | Medium, often two bands (IR) |

| Aromatic Rings | C=C / C=N Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium |

| Ether | Asymmetric C-O-C Stretch | 1240 - 1260 | Strong (IR) |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy Applications in Derivative Studies

While UV-Visible and fluorescence spectroscopy can be used to characterize this compound itself, their application becomes particularly powerful in the study of its derivatives, such as Schiff bases. mdpi.comniscpr.res.in These derivatives are often synthesized to modulate the electronic and photophysical properties of the parent molecule.

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound and its derivatives is characterized by absorption bands, typically in the 200-400 nm range, corresponding to π→π* and n→π* transitions within the aromatic systems and the carbonyl group. researchgate.net When this compound is converted into a Schiff base derivative, the extended conjugation often leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax), indicating a change in the electronic structure. nih.gov This shift can be systematically studied to understand the influence of different substituents on the derivative's electronic properties.

Fluorescence spectroscopy is used to study the emission properties of molecules after they have been excited by UV or visible light. Many derivatives of this compound, particularly those forming extended conjugated systems, can exhibit fluorescence. researchgate.net By measuring the emission spectra, quantum yields, and lifetimes, researchers can evaluate the potential of these derivatives for applications in areas like chemical sensing, bio-imaging, or as components in optoelectronic materials. researchgate.net The sensitivity of fluorescence to the local environment also allows for the study of how these derivatives interact with other molecules or ions in solution.

Hyphenated Techniques in the Analysis of Complex Mixtures Containing this compound Derivatives

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound derivatives. saspublishers.comnih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer unparalleled capabilities for separating individual components from a mixture and identifying them with high confidence. jmchemsci.com

LC-MS is particularly well-suited for the analysis of moderately polar and non-volatile derivatives of this compound. researchgate.net The liquid chromatograph first separates the components of the mixture based on their interactions with a stationary phase. As each component elutes from the column, it is introduced into the mass spectrometer, which provides mass information that can be used for identification. nih.gov This is crucial in reaction monitoring, metabolite identification, or environmental sample analysis, where derivatives may be present alongside starting materials, byproducts, or other interfering substances. nih.gov

GC-MS is another powerful hyphenated technique, suitable for derivatives that are volatile and thermally stable. nih.govhpst.cz The gas chromatograph provides high-resolution separation, and the mass spectrometer offers sensitive detection and structural information. The combination of retention time from the GC and the mass spectrum from the MS provides two independent parameters for confident compound identification. nist.gov These hyphenated methods are essential for ensuring the purity and identity of target derivatives and for quantifying them in complex matrices.

Computational and Theoretical Chemistry Approaches in 6 Phenoxynicotinaldehyde Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn dictate its structure, stability, and reactivity.

For 6-Phenoxynicotinaldehyde, DFT calculations can elucidate its three-dimensional geometry and provide a detailed picture of its electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, these calculations generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. In this compound, the MEP map would likely show regions of negative potential (electron-rich) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the aldehyde and ether groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms.

Table 1: Predicted Quantum Chemical Properties of this compound Note: These are representative values based on DFT calculations of similar aromatic aldehydes and pyridine compounds.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | ~3.5 D | Measures the molecule's overall polarity. |

| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution. |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.

The process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. For this compound, docking studies would explore how its distinct structural features—the pyridine ring, the flexible phenoxy group, and the reactive aldehyde—interact with the amino acid residues of a target's active site.

Potential interactions for this compound could include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen of the aldehyde group can act as hydrogen bond acceptors.

Pi-Pi Stacking: The aromatic pyridine and phenoxy rings can engage in stacking interactions with aromatic residues of the protein, such as Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: The phenoxy group can form favorable interactions with nonpolar residues in the binding pocket.

While specific docking studies targeting this compound are not prevalent in the literature, research on analogous compounds with phenoxypyridine scaffolds has shown engagement with various enzyme classes, such as kinases and dehydrogenases nih.gov. Docking simulations could predict the binding affinity of this compound against a panel of such targets to hypothesize its potential biological function.

Table 2: Hypothetical Molecular Docking Scores of this compound against Selected Targets Note: These scores are for illustrative purposes to represent typical outputs of docking simulations.

| Protein Target (PDB ID) | Target Class | Predicted Binding Affinity (kcal/mol) | Potential Key Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | -7.8 | Hydrogen bond with Serine; Pi-stacking with Phenylalanine. |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Kinase | -8.2 | Hydrogen bond with Methionine; Hydrophobic interactions. |

| Sterol 14α-demethylase (CYP51) | Cytochrome P450 Enzyme | -8.5 | Coordination with heme iron; Pi-stacking with Tyrosine. |

Molecular Dynamics Simulations of this compound and its Biological Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-protein complex, reveal conformational changes, and characterize the role of solvent molecules.

Following a promising docking result, an MD simulation would be initiated for the this compound-protein complex. The simulation would track the trajectory of all atoms in the system over a period of nanoseconds to microseconds. Analysis of this trajectory can reveal:

Stability of Binding Pose: Whether the ligand remains in the docked conformation or shifts to a different, more stable pose.

Interaction Persistence: The percentage of simulation time that key hydrogen bonds or other interactions are maintained.

Conformational Changes: How the binding of this compound might induce changes in the protein's shape, which could affect its function.

Water Dynamics: The role of water molecules in mediating the interaction between the ligand and the protein.

For instance, MD simulations of similar heterocyclic compounds have demonstrated how subtle conformational changes in the ligand and protein can strengthen their binding affinity over time researchgate.net. Such simulations would be critical in validating the binding mode of this compound and providing a more accurate estimation of its binding free energy.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

Before a compound can be considered for therapeutic use, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models use a molecule's structure to forecast these properties, allowing for early-stage filtering of candidates with poor pharmacokinetic profiles ljmu.ac.ukpharmaron.com.

For this compound, various computational models can predict properties relevant to its drug-likeness. These predictions are often based on quantitative structure-property relationship (QSPR) models trained on large datasets of known compounds. Key predicted properties include lipophilicity (logP), aqueous solubility (logS), topological polar surface area (TPSA), and adherence to established drug-likeness rules like Lipinski's Rule of Five. These rules help assess the likelihood of a compound being orally bioavailable. Predictions can also extend to potential liabilities, such as inhibition of cytochrome P450 enzymes or cardiotoxicity (hERG inhibition) researchgate.netnih.gov.

Table 3: Predicted ADMET Properties for this compound Note: These values are generated based on standard in silico prediction algorithms.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 199.21 g/mol | Complies with Lipinski's Rule (<500). |

| logP (Lipophilicity) | 2.85 | Complies with Lipinski's Rule (<5). |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5). |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10). |

| Topological Polar Surface Area (TPSA) | 46.9 Ų | Suggests good intestinal absorption and cell permeability. |

| Aqueous Solubility (logS) | -3.1 | Indicates moderate solubility. |

| Blood-Brain Barrier Permeation | Predicted to be permeable | Suggests potential for CNS activity. |

Cheminformatics and Bioinformatics Applications in Derivative Exploration

Cheminformatics and bioinformatics provide the tools to systematically explore the chemical space around a lead compound like this compound and to understand its potential biological context.

Cheminformatics focuses on the storage, retrieval, and analysis of chemical information. In the context of derivative exploration, cheminformatics tools can be used to:

Enumerate Virtual Libraries: Based on the this compound scaffold, virtual libraries of thousands or millions of related compounds can be generated by systematically modifying functional groups or adding substituents nih.gov. For example, the aldehyde could be converted to other functional groups (e.g., alcohol, carboxylic acid, oxime), or various substituents could be added to the phenoxy ring.

Analyze Structure-Activity Relationships (SAR): By comparing the predicted activities and properties of these virtual derivatives, researchers can identify which structural modifications are likely to improve potency or pharmacokinetic profiles.

Assess Chemical Diversity: These tools can ensure that a library of derivatives covers a wide range of chemical properties, increasing the chances of discovering novel activities nih.gov.

Bioinformatics bridges biology and information science, enabling the analysis of biological data. For this compound, bioinformatics applications include:

Target Identification: The structure of the compound can be used to search databases of known biological targets. Techniques like reverse docking or ligand-based similarity searching can identify proteins that are likely to bind to this compound, thereby suggesting potential therapeutic applications or off-target effects nih.gov.

Through the integrated use of these computational approaches, researchers can build a comprehensive profile of this compound, from its fundamental electronic properties to its potential biological roles, all while guiding the rational design of new and improved derivatives.

Pharmacological and Biological Applications of 6 Phenoxynicotinaldehyde Derivatives

Alpha-Amylase Inhibition for Diabetes-Related Research

Diabetes mellitus is a significant endocrine disorder that disrupts the metabolism of carbohydrates, proteins, and fats. taylorfrancis.comresearchgate.net Key enzymes in carbohydrate digestion, α-amylase and α-glucosidase, play a crucial role in breaking down dietary starch, and their activity is directly linked to postprandial blood glucose levels. taylorfrancis.comresearchgate.net Consequently, inhibiting these enzymes is a primary therapeutic strategy for managing type 2 diabetes. mdpi.comnih.gov While current drugs like acarbose are effective, they can cause gastrointestinal side effects due to strong α-amylase inhibition. mdpi.com This has spurred research into new inhibitors with improved selectivity and fewer side effects. mdpi.com

Derivatives of 6-phenoxynicotinaldehyde have emerged as promising candidates for α-amylase inhibitors. taylorfrancis.combibliomed.org A general method for synthesizing these compounds involves the aromatic nucleophilic substitution of 2-chloronicotinaldehyde with various substituted phenols. bibliomed.org Subsequent biological evaluations have shown that these compounds exhibit a range of anti-α-amylase activity. bibliomed.org For instance, certain substituted 2-phenoxynicotinaldehydes have demonstrated significant inhibition of α-amylase, with some derivatives showing inhibition of more than 59%. bibliomed.org

Detailed findings from these studies highlight the potential of specific substitutions on the phenoxy ring to modulate inhibitory activity.

| Compound ID | Substitution Pattern | α-Amylase Inhibition (%) | Source |

| 2a | (Specific substitution not detailed) | > 59% | bibliomed.org |

| 2e | (Specific substitution not detailed) | > 59% | bibliomed.org |

| 2g | (Specific substitution not detailed) | > 59% | bibliomed.org |

| 2i | (Specific substitution not detailed) | 25.33% | bibliomed.org |

These results underscore the potential of the this compound scaffold in developing new therapeutic agents for diabetes management by controlling carbohydrate metabolism. taylorfrancis.combibliomed.org

Antagonism of Chemokine Receptors (e.g., CCR5)

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), are critical therapeutic targets due to their involvement in numerous immune-related diseases, including HIV-1 infection, cancer, and various inflammatory conditions like rheumatoid arthritis. nih.govnih.gov The C-C motif chemokine receptor 5 (CCR5) is particularly notable as a co-receptor for the entry of R5 strains of HIV-1 into host cells, making it a key target for antiviral drug development. wikipedia.orgnih.gov The approval of Maraviroc, a CCR5 antagonist, marked a significant advancement in HIV treatment by targeting a host cellular protein rather than a viral one. nih.govnih.gov

The development of small-molecule CCR5 antagonists has been a major focus of pharmaceutical research. nih.gov These antagonists function by binding to the receptor and stabilizing it in an inactive conformation, which competitively blocks the binding of natural chemokine ligands or viral proteins like the HIV-1 gp120. frontiersin.org While direct studies linking this compound derivatives specifically to CCR5 antagonism are not extensively documented in the reviewed literature, the broader class of heterocyclic compounds is central to the design of such antagonists. The search for novel CCR5 inhibitors often involves modifying existing scaffolds to improve potency and pharmacokinetic properties. nih.gov The phenoxypyridine moiety present in this compound is a common feature in various pharmacologically active compounds, and its potential for interaction with targets like CCR5 makes its derivatives interesting candidates for future investigation in this area.

Antimicrobial and Antifungal Activities of Derivatives

The rise of drug-resistant pathogens presents a continuous challenge to global health, necessitating the discovery of new antimicrobial and antifungal agents. nih.gov Heterocyclic compounds, including derivatives of quinoxaline and other nitrogen-containing ring systems, have historically been a rich source of antimicrobial drugs. nih.govresearchgate.net Research has shown that derivatives incorporating aldehyde and ether linkages, similar to the structure of this compound, can exhibit significant biological activity. nih.gov

Studies on related structures have demonstrated promising results. For example, carbohydrazide derivatives synthesized from a related chemical scaffold were evaluated for their in vitro antimicrobial activities and showed moderate to good growth inhibition against various pathogens. researchgate.net Specifically, certain compounds from this class were identified as particularly promising antimicrobial agents. researchgate.net The mechanism of action for some aldehyde-containing compounds is linked to the disruption of cellular antioxidation processes in fungi, leading to growth inhibition. nih.gov

The antifungal activity of aldehyde derivatives has also been noted, with some compounds demonstrating potent effects against pathogenic fungi like Candida albicans and Aspergillus brasiliensis. nih.govmdpi.com In some cases, the minimum inhibitory concentrations (MICs) of these synthetic compounds were comparable or even superior to established antifungal drugs like fluconazole. mdpi.com For instance, certain cinnamaldehyde derivatives showed MICs of 25 μg/mL against C. albicans. nih.gov Similarly, other heterocyclic compounds have exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values as low as 3.9 μg/mL against Staphylococcus aureus. nih.gov These findings suggest that the this compound core could be a valuable template for developing new antimicrobial and antifungal therapies.

Evaluation of Anticancer Potential

The search for novel anticancer agents is a cornerstone of modern drug discovery, with a focus on developing compounds that can selectively target cancer cells while minimizing toxicity to healthy tissues. Purine and purine nucleoside analogues have long been used as anticancer drugs. researchgate.net Research into related heterocyclic structures has revealed that the 6-phenoxyphenyl moiety, which is structurally analogous to the core of this compound, is a key feature for potent cytotoxic activity. researchgate.net

A series of 6-(4-phenoxyphenyl)purine analogues were synthesized and screened for their in vitro anticancer activity against several human cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. researchgate.net The results indicated that the substitution at the C-6 position of the purine ring with a 4-phenoxyphenyl group was crucial for the observed anticancer effects. researchgate.net One particular derivative demonstrated superior cytotoxic activity compared to the well-known chemotherapeutic agent 5-fluorouracil (5-FU) against the Huh7 liver cancer cell line. researchgate.net

| Compound | Target Cell Line | IC50 Value (μM) | Comparison Standard | Source |

| 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine (9) | Huh7 (Liver Cancer) | 5.4 | More potent than 5-FU and Fludarabine | researchgate.net |

Furthermore, related structures like naphthoquinone derivatives have been explored as potential anticancer candidates due to their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme highly expressed in many tumors. mdpi.com These findings highlight the potential of the phenoxy-aromatic scaffold as a promising foundation for the design of new and effective anticancer therapies. researchgate.netmdpi.com

Investigation into Other Therapeutic Targets and Mechanisms of Action

The versatility of the this compound scaffold and its derivatives extends to a variety of other therapeutic targets and mechanisms of action beyond those previously discussed. The structural motifs present in these compounds are found in molecules that interact with a range of biological pathways.

For instance, some derivatives of related heterocyclic systems have been investigated for their effects on key signaling pathways implicated in cancer progression. Studies on curcumin analogues, which share some structural features, have shown effects on the expression of pSTAT3, pFAK, pERK1/2, and pAKT, all of which are critical components of intracellular signaling that can be dysregulated in cancer. nih.gov Additionally, the anti-inflammatory properties of compounds with similar structures have been noted. Naphthoquinones, for example, have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation and a target in some cancers. mdpi.com Furthermore, nonsteroidal anti-inflammatory drugs (NSAIDs) with structures related to naphthalene derivatives may exert their anti-cancer effects through a COX-independent pathway involving the aldo-keto reductase superfamily member AKR1C3. derpharmachemica.com This suggests that derivatives of this compound could potentially be developed as modulators of these important cellular targets.

Utility in Fragment-Based Drug Design and Privileged Scaffolds

Fragment-based drug discovery (FBDD) has become a highly successful approach for identifying lead compounds in modern drug development. nih.gov This method utilizes small, low-molecular-weight compounds, or "fragments," to identify binding interactions with a biological target. scientificupdate.com Once a binding fragment is identified, often through techniques like X-ray crystallography, it serves as a starting point for chemical elaboration, where it is "grown" or "linked" to create a more potent and selective lead molecule. rsc.org

The this compound structure is an excellent example of a molecule that fits the criteria for a fragment or a privileged scaffold. Its molecular weight is within the typical range for fragments, and it contains key chemical features—such as aromatic rings, an ether linkage, and a hydrogen bond-accepting pyridine (B92270) nitrogen—that can participate in favorable interactions within a protein's binding pocket. A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The wide range of biological activities demonstrated by derivatives of this compound, including alpha-amylase inhibition, and potential for antimicrobial and anticancer activity, provides strong evidence for its utility as such a scaffold. bibliomed.orgresearchgate.net The synthetic tractability of this core allows for the creation of diverse chemical libraries, which can be screened against various targets, making it a valuable tool in the quest for new therapeutic agents. rsc.org

Green Chemistry Principles and Sustainable Approaches in 6 Phenoxynicotinaldehyde Research

Atom Economy Maximization in Synthetic Pathways

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgmdpi.com The ideal synthesis would have a 100% atom economy, where all atoms from the reactants are found in the final product.

The synthesis of 6-Phenoxynicotinaldehyde, a diaryl ether, is often achieved through substitution reactions like the Ullmann condensation, which inherently have less than perfect atom economy due to the formation of inorganic salts as byproducts. wikipedia.orgwikipedia.org A common pathway involves the reaction of a 6-halonicotinaldehyde (e.g., 6-chloronicotinaldehyde) with phenol (B47542) in the presence of a base and a copper catalyst.

Reaction Scheme: 6-chloronicotinaldehyde (B1585923) + Phenol → this compound + HCl

While the base neutralizes the HCl byproduct, the atoms of the leaving group (chlorine) and the base's cation and anion are not incorporated into the final product, thus lowering the atom economy. However, modern catalytic approaches represent a significant improvement over older methods that used stoichiometric amounts of copper, which generated far more waste. organic-chemistry.org Researchers focus on designing new synthetic routes, potentially involving addition reactions or novel catalytic cycles, that can improve upon the inherent limitations of substitution pathways to maximize the incorporation of reactant materials into the final product.

| Synthetic Pathway | General Reaction | Typical Byproducts | Atom Economy Assessment |

|---|---|---|---|

| Classical Ullmann Condensation | Ar-X + Ar'-OH + Cu (stoichiometric) → Ar-O-Ar' | Copper salts, other inorganic salts | Low; generates significant metallic waste. |

| Catalytic Ullmann-Type Reaction | Ar-X + Ar'-OH --(Cu catalyst, Base)--> Ar-O-Ar' | Inorganic salts (e.g., KCl, H₂O) | Moderate; significantly improved over classical methods by minimizing copper waste. epa.gov |

| Hypothetical Addition Reaction | Hypothetical Precursor A + B → this compound | None | High (approaching 100%); the ideal green chemistry pathway, though not yet realized for this specific compound. |

Energy Efficiency Considerations in Reaction Design

The second principle of green chemistry encourages conducting synthetic methods at ambient temperature and pressure to minimize energy requirements and their associated environmental and economic impacts. researchgate.net Traditional syntheses of diaryl ethers, such as the Ullmann reaction, often required harsh conditions with temperatures exceeding 200°C. wikipedia.org

Modern research into the synthesis of this compound and related compounds focuses on significantly reducing this energy footprint. Key strategies include:

Advanced Catalysis: The development of highly active copper catalyst systems, often incorporating specific ligands, allows the reaction to proceed efficiently at much lower temperatures, sometimes in the range of 90-130°C. epa.govorganic-chemistry.org

Microwave-Assisted Synthesis: This technology offers a powerful alternative to conventional heating. nih.gov Microwave irradiation can rapidly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes) and often improving product yields. derpharmachemica.commdpi.com This method is increasingly being applied to the synthesis of pyridine-containing heterocycles. mdpi.commdpi.com

| Heating Method | Typical Temperature Range (°C) | Typical Reaction Time | Energy Efficiency Analysis |

|---|---|---|---|

| Conventional Thermal Heating (Classical) | 180 - 220 | 12 - 24 hours | Low efficiency due to high temperatures and long reaction times. wikipedia.org |

| Conventional Thermal Heating (Modern Catalyst) | 90 - 130 | 8 - 16 hours | Improved efficiency with lower energy demand due to milder conditions. epa.gov |

| Microwave-Assisted Synthesis | 100 - 180 | 10 - 60 minutes | High efficiency due to targeted heating and significantly reduced reaction times. nih.govmdpi.com |

Reduction of Chemical Derivatives and Auxiliary Substances

This principle advocates for minimizing or avoiding unnecessary derivatization steps, such as the use of protecting groups, as they require additional reagents and generate waste. In the synthesis of this compound, the aldehyde functional group can be sensitive to the harsh conditions or basic reagents used in classical synthetic methods.

Catalysis in Environmentally Benign Synthesis of this compound

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher selectivity, lower energy consumption, and reduced waste generation compared to stoichiometric processes. The synthesis of this compound has greatly benefited from advancements in catalytic science, particularly in the evolution of the Ullmann C-O coupling reaction. organic-chemistry.orgmdpi.com

The original Ullmann condensation required stoichiometric or even excess amounts of copper metal, leading to significant heavy metal waste. wikipedia.org Modern approaches utilize catalytic amounts of copper, drastically reducing the environmental impact. Key developments include:

Homogeneous Catalysis: The use of soluble copper(I) salts (e.g., CuI) combined with specific ligands (such as phenanthrolines, amino acids, or diamines) can create highly active catalysts that function under milder conditions. organic-chemistry.orgnih.gov These ligands stabilize the catalyst and facilitate the reaction cycle.

Heterogeneous Catalysis: The development of solid-supported catalysts, such as copper oxide nanoparticles (CuO-NPs) or copper immobilized on materials like zeolites or carbon nanofibers, offers significant environmental advantages. mdpi.comresearchgate.net These catalysts can be easily separated from the reaction mixture by filtration and can often be reused for multiple reaction cycles, minimizing waste and product contamination. mdpi.com

| Catalytic System | Description | Key Advantages | References |

|---|---|---|---|

| Stoichiometric Copper | Classical method using copper powder in large amounts. | Effective for forming the C-O bond. | wikipedia.org |

| Homogeneous Cu(I)/Ligand Systems | Soluble CuI or Cu₂O with organic ligands. | High activity, milder reaction conditions, lower catalyst loading. | organic-chemistry.orgepa.govnih.gov |

| Heterogeneous CuO Nanoparticles | Solid copper oxide nanoparticles as the catalyst. | Ease of separation, potential for recyclability, high surface area. | mdpi.comresearchgate.net |

| Supported Copper Catalysts | Copper impregnated on supports like zeolites or carbon. | Excellent recyclability, high stability, prevents catalyst leaching. | mdpi.com |

Real-Time Process Analytical Chemistry for Pollution Prevention

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing by measuring critical process parameters in real-time. mt.comthermofisher.com This approach is fundamental to pollution prevention because it allows for a deep understanding of the reaction, enabling optimization that maximizes yield and minimizes the formation of byproducts and waste. nih.gov

In the synthesis of this compound, PAT tools could be implemented to monitor the reaction as it happens.

In-situ Spectroscopy: Probes based on Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be inserted directly into the reaction vessel. americanpharmaceuticalreview.com These tools can track the concentration of reactants, products, and key intermediates in real-time by monitoring their unique vibrational spectra. For instance, an FTIR probe could follow the disappearance of the C-Cl bond of a starting material and the simultaneous appearance of the characteristic aryl-O-aryl ether stretch of the product.

| PAT Tool | Parameter Monitored | Benefit for Pollution Prevention |

|---|---|---|

| In-situ FTIR/Raman Spectroscopy | Concentrations of reactants, product, and potential byproducts. | Real-time reaction kinetics, precise endpoint determination, detection of process deviations, minimizing byproduct formation. americanpharmaceuticalreview.com |

| On-line Chromatography (UPLC-MS) | Separation and identification of all components in the reaction mixture. | Detailed impurity profiling, ensuring product quality and minimizing downstream waste from purification. rsc.org |

| Automated Control Systems | Temperature, pressure, dosing rates. | Optimizes reaction conditions to improve yield and selectivity, reduces energy consumption, and enhances process safety. mt.com |

常见问题

Q. Table 1: Standard Analytical Techniques for this compound Validation

Advanced Question: How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Methodological Answer:

Contradictions in reactivity (e.g., variable yields in Suzuki-Miyaura couplings) often arise from:

Variable Reaction Conditions :

Systematic Analysis :

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, ligand ratio) .

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates or side reactions .

Data Triangulation :

Q. Example Workflow :

- Conduct parallel reactions under conflicting conditions.

- Analyze by LC-MS for byproduct identification.

- Optimize ligand-to-palladium ratio to suppress homo-coupling .

Basic Question: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

this compound is prone to oxidation and moisture absorption. Key stability protocols:

Storage :

Stability Monitoring :

Handling :

Advanced Question: How can computational modeling predict the regioselectivity of this compound in heterocyclic functionalization?

Methodological Answer:

Density Functional Theory (DFT) simulations are used to:

Electrostatic Potential Mapping : Identify electron-deficient positions in the pyridine ring (C-2 vs. C-4) susceptible to nucleophilic attack .

Transition State Analysis :

- Compare activation energies for pathways leading to different regioisomers.

- Software: Gaussian 16 with B3LYP/6-31G* basis set .

Validation :

Q. Case Study :

Advanced Question: What strategies ensure rigorous literature reviews when designing novel applications for this compound?

Methodological Answer:

Source Evaluation :

- Prioritize primary literature from ACS, RSC, or Wiley journals over patents or non-peer-reviewed platforms .

Conceptual Categorization :

- Organize findings into "synthesis," "reactivity," and "applications" buckets with tools like Zotero .

Gap Analysis :

- Use PICOT framework to structure research questions (e.g., "In Pd-catalyzed reactions [Intervention], how does this compound [Population] compare to nicotinaldehyde [Comparison] in yield [Outcome] over 24h [Time]?") .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

PPE : Nitrile gloves, lab coat, and safety goggles .

Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors .

Waste Disposal : Quench with NaHSO₃ solution before aqueous disposal .

Advanced Question: How can researchers integrate this compound into multi-step syntheses of pharmaceuticals?

Methodological Answer:

Retrosynthetic Planning :

Scale-Up Challenges :

- Optimize catalytic systems to minimize Pd residues (<10 ppm) for FDA compliance .

Case Study :

- Used in synthesis of a protease inhibitor via reductive amination (NaBH₃CN, 70% yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.